molecular formula C17H14ClN3OS B3002999 2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034467-65-5

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B3002999
CAS No.: 2034467-65-5
M. Wt: 343.83
InChI Key: DULIPEPUXZTWRK-UHFFFAOYSA-N
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Description

This compound features a chlorophenyl group at position 2, a pyrazine ring substituted with a thiophen-3-yl moiety, and an acetamide linker. Pyrazine derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects . The compound’s synthesis likely involves coupling a 2-chlorophenylacetyl chloride with a pyrazine-methylamine intermediate under basic conditions, as seen in analogous acetamide syntheses .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIPEPUXZTWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, with the CAS number 2034467-65-5, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C17_{17}H14_{14}ClN3_3OS
  • Molecular Weight : 343.8 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene and pyrazine rings have demonstrated significant activity against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds structurally related to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action :
    • The antimicrobial effectiveness is attributed to the disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes.

Research Insights:

  • Inhibition of COX Enzymes :
    • Compounds with similar structures exhibited stronger inhibitory effects on COX-2 compared to COX-1, which is critical in inflammation pathways .
  • Effective Doses :
    • The effective doses (ED50_{50}) for related compounds were reported to be around 9.17 μM, indicating a promising therapeutic window for inflammatory conditions .

Antiviral Activity

The antiviral properties of related compounds have also been documented, particularly their ability to inhibit viral replication.

Study Highlights:

  • Cytopathic Effect Prevention :
    • Some derivatives were shown to prevent the cytopathic effects of viruses on human T lymphocyte cells at concentrations as low as 0.20 μM .
  • Mechanism :
    • The antiviral activity is believed to involve the inhibition of viral enzymes essential for replication .

Data Summary

The following table summarizes the biological activities observed in studies related to compounds similar to this compound:

Activity TypePathogen/TargetMIC/ED50_{50} ValueReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
Anti-inflammatoryCOX Enzymes9.17 μM
AntiviralHuman T lymphocyte cells0.20 μM

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that 2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide may possess activity against various bacterial strains, making it a candidate for further investigation in drug development against infections.

Anticancer Potential

The compound's structural features suggest potential interactions with cellular targets involved in cancer progression. Studies on related compounds have shown inhibition of tumor cell proliferation, indicating that this compound could be explored for anticancer therapies.

Neurological Effects

Given the involvement of pyrazine derivatives in modulating neurotransmitter systems, there is a hypothesis that this compound may interact with NMDA receptors or other neurological pathways, which could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Investigated the antimicrobial properties of similar compounds; suggested potential efficacy against gram-positive bacteria.
Explored the role of pyrazine derivatives in neurological applications, indicating possible modulation of NMDA receptors.
Reported on the synthesis and characterization of chlorinated phenyl derivatives, highlighting their biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-2-Oxo-6-(Thiophen-3-yl)Pyrazin-1(2H)-yl)Acetamide

  • Structural Similarities : Shares a thiophen-3-yl-pyrazine core and acetamide linker.
  • Activity : Likely targets enzymatic pathways (e.g., kinases) due to the amidine group, contrasting with the simpler chlorophenyl group in the target compound .

Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)

  • Structural Similarities : Chlorophenyl and thiophenyl motifs.
  • Key Differences : Methoxy-thienyl substitution and dimethylphenyl group confer herbicidal activity via inhibition of fatty acid elongation.
  • Application : Used as a pre-emergent herbicide, whereas the target compound’s pyrazine ring may favor pharmaceutical applications .

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide

  • Structural Similarities : Dual thiophene system and acetamide linker.
  • The target compound’s chlorophenyl group may enhance lipophilicity and CNS penetration .

N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

  • Structural Similarities : Acetamide backbone with aromatic heterocycles.
  • Key Differences : Fluorophenyl and triazole-sulfanyl groups suggest divergent mechanisms, possibly targeting inflammatory pathways. The thiophen-3-yl in the target compound may confer higher metabolic stability compared to furan .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2-(2-Chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide Pyrazine-thiophene-acetamide 2-Chlorophenyl, thiophen-3-yl Potential kinase inhibitor
N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine-thiophene-acetamide Carbamimidoylbenzyl, cyclobutylamino Enzyme inhibition (e.g., proteases)
Thenylchlor Chlorophenyl-thiophene-acetamide 3-Methoxy-2-thienyl, 2,6-dimethylphenyl Herbicide (fatty acid synthesis)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Bis-thiophene-acetamide Cyano, thiophen-2-yl Antimicrobial/electronics

Research Findings and Implications

  • Synthetic Feasibility : High yields (e.g., 85% in analogous compounds) suggest scalability .
  • Biological Relevance : Thiophene-pyrazine hybrids show promise in CNS drug development, as seen with TSPO tracers like [11C]PK11195 .
  • Agrochemical Potential: Structural analogs (e.g., S-Metolachlor) highlight chloroacetamide utility in herbicides, though the target compound’s pyrazine may redirect focus to pharmaceuticals .
  • Crystallographic Data : Tools like SHELXL enable precise structural elucidation, critical for comparing molecular conformations and intermolecular interactions .

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